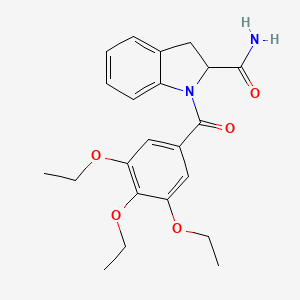
1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” is a chemical compound with the molecular formula C22H26N2O5 . It belongs to the class of compounds known as indole carboxamides, which are characterized by an indole core structure (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) and a carboxamide group.
Molecular Structure Analysis
The molecular structure of “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” consists of an indoline ring (a saturated indole) attached to a carboxamide group and a benzoyl group substituted with three ethoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data on “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide”, it’s challenging to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Chemistry
1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide is involved in various synthetic and chemical processes. One such process involves the reduction of indole-2-carboxamide to indoline-2-carboxamide, followed by hydrolysis to yield indoline-2-carboxylic acid. This demonstrates the compound's role in synthesizing new amino acids and their derivatives (Hudson & Robertson, 1967).
Catalyzed Annulations in Organic Synthesis
The compound plays a significant role in Rh(III)-catalyzed annulations between indoles and iodonium carbenes. This leads to the formation of important tricyclic and tetracyclic N-heterocycles, which are valuable in organic synthesis. The process is efficient, yielding novel tricyclic and tetracyclic scaffolds with a broad range of functional group tolerance (Nunewar et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of indoline-2-carboxamide show promise. For instance, N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and its analogues have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors, indicating potential therapeutic applications (Pinna et al., 2002).
Antitumor Agents
1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide derivatives have been explored as potential antitumor agents. For example, dibenzo[1,4]dioxin-1-carboxamides, which share a structural similarity, have shown in vitro and in vivo antitumor activity, indicating the compound's relevance in cancer research (Lee et al., 1992).
Inhibition of Cell Adhesion
The compound has also been implicated in inhibiting cell adhesion mediated by molecules like E-selectin and ICAM-1. This is crucial in understanding the mechanisms of inflammation and the development of anti-inflammatory agents (Boschelli et al., 1995).
Antimicrobial Agents
Additionally, 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide and its analogues have been investigated for their antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, showing the compound's potential in addressing infectious diseases (Pokhodylo et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions for the study of “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” could involve further investigation into its synthesis, properties, and potential biological activities. Given the interest in indole carboxamides as enzyme inhibitors , this compound could be of interest in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-27-18-12-15(13-19(28-5-2)20(18)29-6-3)22(26)24-16-10-8-7-9-14(16)11-17(24)21(23)25/h7-10,12-13,17H,4-6,11H2,1-3H3,(H2,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXBJYCQJBHFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)
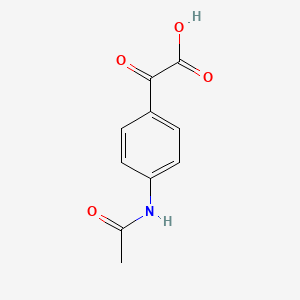
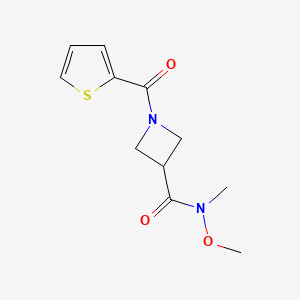


![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)
![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)
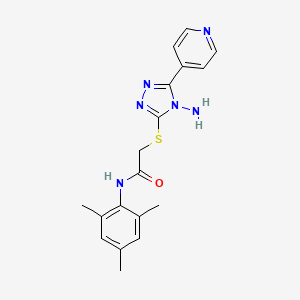
![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)
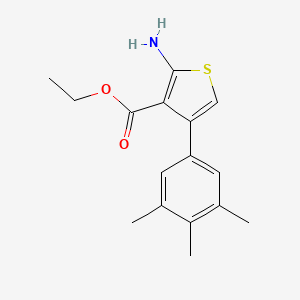
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)